molecular formula C7H13NO3 B13182957 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one

Cat. No.: B13182957
M. Wt: 159.18 g/mol
InChI Key: WPVJYMVJNVQCPX-UHFFFAOYSA-N
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Description

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one is an organic compound that features a unique structure combining an oxolane ring with an amino group and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Methoxyethanone Addition: The final step involves the addition of the methoxyethanone group, which can be achieved through acylation reactions using methoxyacetyl chloride or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents including alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

  • 3-Amino-2-(oxolan-3-yl)propan-1-ol
  • Tetrahydrofuran-3-yl)methanamine

Comparison: 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one is unique due to the presence of both an amino group and a methoxyethanone moiety, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-(3-aminooxolan-3-yl)-2-methoxyethanone

InChI

InChI=1S/C7H13NO3/c1-10-4-6(9)7(8)2-3-11-5-7/h2-5,8H2,1H3

InChI Key

WPVJYMVJNVQCPX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1(CCOC1)N

Origin of Product

United States

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